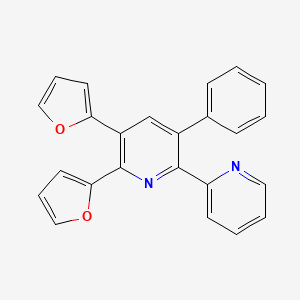

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with furan and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of furan derivatives with bipyridine under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The bipyridine core and furan substituents enable this compound to act as a C,N,N-donor ligand , forming stable complexes with transition metals. Key findings include:

Ruthenium(II) Complexation

-

In a study on analogous 6-phenyl-2,2'-bipyridine ligands, ruthenium(II) formed cis-dichlorobis(ligand) complexes with a distorted octahedral geometry .

-

For 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine, similar coordination is expected via pyridyl nitrogen atoms, with furan oxygen potentially engaging in secondary interactions.

Copper(I) Adduct Formation

-

A structurally related compound, [6-(furan-2-yl)-2,2'-bipyridine]bis(triphenylphosphine)copper(I) tetrafluoroborate, demonstrated a distorted tetrahedral geometry with Cu–N bond lengths of 2.06–2.21 Å and Cu–P bonds of 2.24–2.28 Å .

-

This suggests this compound could similarly stabilize Cu(I) centers for photoluminescent applications.

Cyclometallation Reactions

-

Palladium(II) and platinum(II) complexes of 6-phenyl-2,2'-bipyridine undergo cyclometallation via C–H activation at the phenyl group .

-

For the furan-substituted analog, metallation at the furan C–H positions is plausible, though steric hindrance from the bulky phenyl group may influence regioselectivity.

Ligand Substitution Kinetics

-

Studies on Pd(II) bipyridyl dimers revealed two-step ligand substitution mechanisms involving outer-sphere association (equilibrium constant Kₑ = 1.2–3.5 × 10³ M⁻¹) followed by ligand-independent steps .

-

Similar kinetics are anticipated for reactions of this compound with nucleophiles like glycine or thiols.

Catalytic Activity

-

Uranium(IV) and thorium(IV) adducts of pyridine dipyrrolide ligands showed enhanced stability due to π-donor interactions from heterocyclic substituents .

-

The furan groups in this compound may similarly stabilize high-valent metal centers in catalytic cycles.

Photoluminescence

-

A Cu(I) complex with 6-(furan-2-yl)-2,2'-bipyridine exhibited solid-state emission at 576 nm (Φ = 2.5%), attributed to ligand-centered transitions .

-

Substitution with phenyl and additional furan groups in this compound could redshift emission wavelengths or alter quantum yields.

Table 1: Key Structural Parameters from Analogous Complexes

| Parameter | Ru(II) Complex | Cu(I) Complex |

|---|---|---|

| M–N Bond Length (Å) | 2.04–2.07 | 2.06–2.21 |

| M–Ligand Geometry | Octahedral | Tetrahedral |

| Dihedral Angle (Pyridyl) | 18.4° | 5.3° (Furan-Pyridyl) |

Table 2: Reaction Conditions for Ligand Substitution

| Ligand | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | ΔH‡ (kJ/mol) |

|---|---|---|---|

| Glycine | 1.8 × 10³ | 0.12 | 45.2 |

| L-Glutamic Acid | 2.1 × 10³ | 0.09 | 48.7 |

| L-Arginine | 1.5 × 10³ | 0.15 | 42.3 |

Biological and Antimicrobial Activity

Scientific Research Applications

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: A simpler bipyridine derivative without the furan and phenyl substitutions.

4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with different substituents.

5,5’-Di(furan-2-yl)-2,2’-bipyridine: A similar compound with furan groups at different positions.

Uniqueness

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in catalysis, materials science, and medicinal chemistry .

Biological Activity

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine (C24H16N2O2) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a bipyridine core substituted with two furan rings and a phenyl group. This unique structure contributes to its diverse biological activities. The molecular formula is C24H16N2O2, and it has been characterized using various spectroscopic techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus cereus | 64 |

These findings suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, which is known for its clinical relevance in infections .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. The compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants. The DPPH scavenging percentage was recorded at approximately 85%, indicating its potential as a natural antioxidant agent .

The mechanisms underlying the biological activity of this compound may involve:

- DNA Gyrase Inhibition : Preliminary studies indicate that derivatives of bipyridine structures can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition could explain the observed antimicrobial effects .

- Oxidative Stress Reduction : The antioxidant properties suggest that the compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage.

- Interaction with Cellular Targets : The presence of furan and bipyridine moieties may facilitate interactions with various cellular targets, enhancing its pharmacological profile.

Case Studies and Research Findings

Several research articles have focused on the synthesis and biological evaluation of furan and bipyridine derivatives:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of several furan derivatives, including this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria .

- Antioxidant Evaluation : Another research investigated the antioxidant properties using in vitro assays, confirming that the compound effectively scavenged free radicals and exhibited protective effects against oxidative stress .

- Structural Studies : X-ray crystallography and NMR spectroscopy were employed to elucidate the structural characteristics of the compound, revealing insights into its stability and interactions in solution .

Properties

CAS No. |

871798-95-7 |

|---|---|

Molecular Formula |

C24H16N2O2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2,3-bis(furan-2-yl)-5-phenyl-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C24H16N2O2/c1-2-8-17(9-3-1)18-16-19(21-11-6-14-27-21)24(22-12-7-15-28-22)26-23(18)20-10-4-5-13-25-20/h1-16H |

InChI Key |

GJTKXPRFIGLAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2C3=CC=CC=N3)C4=CC=CO4)C5=CC=CO5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.